molecular formula C12H12N2O3S B1419890 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1189749-81-2

2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1419890
CAS No.: 1189749-81-2
M. Wt: 264.3 g/mol
InChI Key: YYOSOVSWYIJUMR-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxybenzyl group attached to the amino group and a carboxylic acid group at the fourth position of the thiazole ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is essential for cell division . This interaction disrupts microtubule dynamics, similar to the action of certain anticancer drugs

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of tubulin polymerization affects cell division, leading to cell cycle arrest and apoptosis in cancer cells . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This action prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, it may inhibit or activate other enzymes and proteins involved in cell signaling pathways, further influencing cellular functions. Changes in gene expression resulting from these interactions also contribute to its overall effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained inhibition of cell division and induction of apoptosis, particularly in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may effectively inhibit tumor growth without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux and metabolite levels . These interactions can affect the compound’s bioavailability and efficacy, as well as its potential side effects. Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence its localization and accumulation in target tissues, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-methoxybenzylamine with a thiazole derivative. One common method includes the condensation of 4-methoxybenzylamine with 2-bromo-1,3-thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 2-[(4-Hydroxybenzyl)amino]-1,3-thiazole-4-carboxylic acid.

    Reduction: Formation of 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-methanol.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest it may have anti-inflammatory and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Hydroxybenzyl)amino]-1,3-thiazole-4-carboxylic acid
  • 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid
  • 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-5-carboxylic acid

Uniqueness

2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid is unique due to the specific positioning of the methoxybenzyl group and the carboxylic acid group on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-9-4-2-8(3-5-9)6-13-12-14-10(7-18-12)11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOSOVSWYIJUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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